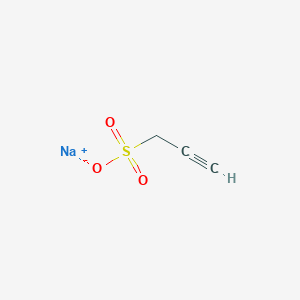

2-Propyne-1-sulfonic acid, sodium salt

Descripción general

Descripción

The compound of interest, 2-Propyne-1-sulfonic acid, sodium salt, is not directly mentioned in the provided papers. However, the papers discuss various sulfonic acid sodium salts and their synthesis, which can provide insights into the chemical behavior and properties of sulfonic acid salts in general. These compounds are typically synthesized through reactions involving sodium bisulfite, epichlorohydrin, and various fatty acids or aldehydes, indicating a broad applicability in synthesizing sulfonic acid derivatives .

Synthesis Analysis

The synthesis of sulfonic acid sodium salts is well-documented in the provided papers. For instance, the synthesis of stearate-2-hydroxy-3-propane sulfonic acid sodium salt involves sodium bisulfite, epichlorohydrin, sodium phosphate, and stearic acid, with the highest yield reported at 85.1% under optimal conditions . Similarly, the synthesis of myristic and lauric acid sulfonic acid sodium salts follows a comparable procedure, with the reaction conditions carefully optimized to achieve high yields, indicating the importance of reaction parameters in the synthesis of these compounds . The synthesis process is characterized by FTIR, ensuring the correct structure of the products .

Molecular Structure Analysis

The molecular structure of sulfonic acid sodium salts is characterized using FTIR spectroscopy in the studies. This technique confirms the presence of sulfonic acid groups and their successful incorporation into the final product. The papers do not provide detailed molecular structure analysis beyond the confirmation of functional groups .

Chemical Reactions Analysis

The papers describe the use of sulfonic acid sodium salts in various chemical reactions. For example, a three-component reaction involving arynes, sodium sulfinates, and aldehydes yields 2-sulfonyl benzyl alcohol derivatives, which can be further transformed into diverse arylsulfur compounds . This demonstrates the reactivity of sulfonic acid salts and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid sodium salts are explored in the context of their surface activity. The critical micelle concentrations (CMC) of these compounds are determined, indicating their potential as surfactants. For instance, the stearate-2-hydroxy-3-propane sulfonic acid sodium salt exhibits a CMC of 4.62 mmol/L, and its oil displacement performance in enhanced oil recovery processes is studied, showing a flooding efficiency of about 12.21% . These findings suggest that sulfonic acid sodium salts have promising applications in industrial processes due to their surface-active properties.

Aplicaciones Científicas De Investigación

Synthesis and Application in Functional Materials

2-Propyne-1-sulfonic acid, sodium salt, has been utilized in the synthesis of various functional materials. For instance, Oxiranemethanesulfonic acid sodium salt, which can be synthesized using 2-Propyne-1-sulfonic acid, sodium salt as a starting material, is noted for its multifunctional properties due to its molecular structure comprising both epoxy and hydrophilic sulfonate groups. This compound is used to produce materials with diverse functions such as gelling agents, emulsifiers, and photosensitive materials (Chen Zheng-guo, 2005).

Role in Aryl Sulfone Synthesis

2-Propyne-1-sulfonic acid, sodium salt, is involved in the formation of aryl sulfones, which are significant in medicinal and synthetic chemistry. A transition-metal-free process using sodium sulfinates reacts with aryne precursors, producing structurally diverse sulfones (Virat G. Pandya & S. Mhaske, 2014).

Use in Antimicrobial Agents

Derivatives of 2-Propyne-1-sulfonic acid, sodium salt, such as 2-Dichloroamino-2-methyl-propane-1-sulfonic acid sodium salt, are under development as topical antimicrobial agents. They show significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli (E. Low et al., 2009).

Development of Proton Exchange Membranes

A novel sulfonated monomer based on 2-Propyne-1-sulfonic acid, sodium salt, was synthesized and used to prepare sulfonated poly(arylene ether) copolymers. These copolymers exhibit high proton conductivity and oxidative and dimensional stability, making them promising for proton exchange membrane applications (Jinhui Pang et al., 2008).

Enhancement of Fuel Cell Performance

Poly(sulfone)s containing 2-Propyne-1-sulfonic acid, sodium salt derivatives were studied for their application in direct methanol fuel cells. The modification of these polymers improved their proton conductivity and methanol permeability, contributing positively to fuel cell performance (B. C. Norris et al., 2010).

Interaction with Activated Carbon in Adsorption

Studies on the interaction of benzene and naphthalene sulfonates with activated carbon cloth, involving derivatives of 2-Propyne-1-sulfonic acid, sodium salt, revealed insights into adsorption behaviors and efficiencies, which are crucial in environmental applications (E. Ayranci & O. Duman, 2010).

Protection Against Lethal Effects of Heavy Metals

2-Propyne-1-sulfonic acid, sodium salt derivatives, such as 2,3 Dimercapto-1-propane-sulfonic acid, have been shown to protect mice against the lethal effects of sodium arsenite, highlighting their potential in mitigating heavy metal toxicity (C. H. Tadlock & H. Aposhian, 1980).

Application in Polymer Chemistry

The compound has been used in synthesizing polymers with specific properties, such as polyacrylic copolymers with anionic sulfonic groups. These polymers show enhanced dispersion stability, which is valuable in materials science (Y. Liu & J. Liu, 2014).

Safety And Hazards

2-Propyne-1-sulfonic acid, sodium salt may cause eye, skin, and respiratory tract irritation. It may also cause central nervous system effects. The toxicological properties of this material have not been fully investigated . It is advised to avoid contact with skin and eyes, and not to breathe dust, vapors, or spray mist .

Propiedades

IUPAC Name |

sodium;prop-2-yne-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHXNOAOCJXPAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884691 | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyne-1-sulfonic acid, sodium salt | |

CAS RN |

55947-46-1 | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055947461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-propyne-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)

![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)